Magnesium pyrophosphate

Description

Properties

IUPAC Name |

dimagnesium;phosphonato phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Mg.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h;;(H2,1,2,3)(H2,4,5,6)/q2*+2;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZTWHWHGBBCSMX-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])OP(=O)([O-])[O-].[Mg+2].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Mg2P2O7, Mg2O7P2 | |

| Record name | magnesium pyrophosphate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10158723 | |

| Record name | Magnesium pyrophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10158723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13446-24-7 | |

| Record name | Magnesium pyrophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013446247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium pyrophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10158723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium pyrophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.254 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM PYROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AL34Y660JV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

what is the chemical formula for magnesium pyrophosphate

An In-depth Technical Guide to Magnesium Pyrophosphate

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identity

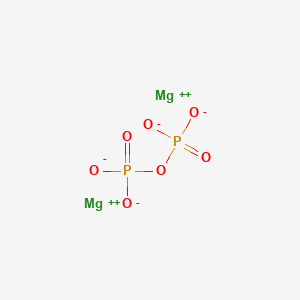

This compound, a key inorganic compound, is comprised of magnesium cations (Mg²⁺) and pyrophosphate anions (P₂O₇⁴⁻). Its chemical formula is Mg₂P₂O₇.[1][2][3][4] It is also known by other names including dithis compound and magnesium diphosphate.[3][5] This compound exists in an anhydrous form as well as several hydrated states, with the degree of hydration significantly influencing its physical and chemical characteristics.

Physicochemical Properties

This compound is a white, odorless, crystalline powder or granular solid.[1][6] While the anhydrous form is insoluble in water and ethanol, it is soluble in dilute mineral acids.[1][6][7] The various hydrated forms exhibit differing densities and may have slightly different solubilities. A summary of the key quantitative data for anhydrous and common hydrated forms of this compound is presented below.

Table 1: Physicochemical Properties of this compound and its Hydrates

| Property | Anhydrous (Mg₂P₂O₇) | Trihydrate (Mg₂P₂O₇·3H₂O) | Hexahydrate (Mg₂P₂O₇·6H₂O) | Octahydrate (Mg₂P₂O₇·8H₂O) |

| CAS Number | 13446-24-7[1][3] | 10102-34-8[8] | 13478-16-5[1] | - |

| Molecular Weight ( g/mol ) | 222.55[2][4] | 276.62 | 330.66[9] | 366.69 |

| Appearance | White powder[1][6] | White powder | White powder[1] | Radiating bladed crystals[10][11][12] |

| Density (g/cm³) | 2.56[1][7] | - | 1.71[1] | - |

| Solubility in Water | Insoluble[1][6][7] | Sparingly soluble | Relatively insoluble[1] | - |

| Solubility in Other Solvents | Soluble in dilute mineral acids[1][6][7] | Soluble in acids[1] | Soluble in acids[1] | - |

Crystallography and Structural Analysis

The crystal structure of this compound can vary depending on its hydration state and the conditions of its formation. For instance, this compound octahydrate (Mg₂P₂O₇·8H₂O) crystallizes in the monoclinic centrosymmetric space group P2₁/c.[10][11] In this structure, the magnesium ions exhibit octahedral coordination with oxygen atoms from both the pyrophosphate groups and water molecules.[10][11] The phosphorus atoms form tetrahedral PO₄ units that are linked by a bridging oxygen atom to create the P₂O₇ group.[10][11]

Table 2: Crystallographic Data for this compound Octahydrate (Mg₂P₂O₇·8H₂O) [10][11]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.3747(4) |

| b (Å) | 7.1390(2) |

| c (Å) | 12.7733(4) |

| β (°) | 112.8100(11) |

Experimental Protocols for Synthesis

The synthesis of this compound can be achieved through various methods, with the final product's characteristics being highly dependent on the chosen precursors and reaction conditions.[13][14][15] Below are two detailed protocols for common synthesis routes.

Protocol 1: Precipitation from Aqueous Solution

This method involves the reaction of a soluble magnesium salt with a pyrophosphate salt in an aqueous solution to precipitate a hydrated form of this compound.

Materials:

-

Magnesium chloride hexahydrate (MgCl₂·6H₂O)

-

Sodium pyrophosphate decahydrate (B1171855) (Na₄P₂O₇·10H₂O)

-

Tris buffer (pH 8)

-

Deionized water

-

Stir plate and stir bar

-

Beakers

-

Filtration apparatus (e.g., Büchner funnel and vacuum flask)

-

Drying oven

Procedure:

-

Prepare a solution of magnesium chloride hexahydrate in deionized water.

-

Prepare a separate solution of sodium pyrophosphate decahydrate in Tris buffer (pH 8).

-

While stirring the magnesium chloride solution, slowly add the sodium pyrophosphate solution.

-

A white precipitate of hydrated this compound will form.

-

Continue stirring the mixture for a designated period to ensure complete reaction and to control crystal growth.

-

Collect the precipitate by vacuum filtration.

-

Wash the precipitate with deionized water to remove any soluble impurities.

-

Dry the collected solid in an oven at a low temperature (e.g., 40-60 °C) to obtain the hydrated this compound.

Protocol 2: Solid-State Reaction via Calcination

This method involves the thermal decomposition of a magnesium phosphate (B84403) precursor to yield anhydrous this compound.

Materials:

-

Magnesium hydrogen phosphate trihydrate (MgHPO₄·3H₂O) or Ammonium magnesium phosphate hexahydrate (NH₄MgPO₄·6H₂O)

-

Furnace

-

Crucible

Procedure:

-

Place the precursor material (MgHPO₄·3H₂O or NH₄MgPO₄·6H₂O) into a crucible.

-

Place the crucible in a furnace.

-

During heating, the precursor will decompose, releasing water (and ammonia (B1221849) in the case of NH₄MgPO₄·6H₂O) to form anhydrous this compound (α-Mg₂P₂O₇).[13][14][15]

-

After the calcination period, allow the furnace to cool down to room temperature.

-

The resulting white powder is anhydrous this compound.

Applications in Research and Drug Development

This compound has several applications relevant to the scientific and pharmaceutical fields:

-

In Vitro Transcription (IVT): During IVT for the production of mRNA, pyrophosphate is generated as a byproduct. This pyrophosphate can complex with magnesium ions in the reaction mixture, leading to the precipitation of this compound.[16][17][18] This precipitation can inhibit the transcription process.[17][18] Therefore, understanding and controlling the crystallization of this compound is crucial for optimizing mRNA manufacturing.[16][17][18] The octahydrate form, due to its rapid crystallization kinetics, has been investigated as a potential non-enzymatic scavenger for excess pyrophosphate in IVT reactions.[10][11][12]

-

Enzyme Kinetics and Regulation: this compound and its constituent ions play significant roles in enzymatic reactions. The Mg₂P₂O₇ complex can act as a substrate for certain enzymes, such as UDP-glucose pyrophosphorylase in its reverse reaction.[19][20] The concentrations of free magnesium and pyrophosphate can also allosterically regulate enzyme activity.[21]

-

Biomaterials and Drug Delivery: Due to its biocompatibility, this compound is explored for use in biomaterials.[5] It can also be a component in the formation of DNA-containing microparticles.[22]

-

Pharmaceutical Formulations: It can be used as an excipient in pharmaceutical preparations and as a precursor in the synthesis of other magnesium-containing pharmaceutical compounds.[5][6]

Diagrams

Caption: Aqueous synthesis workflow for hydrated this compound.

Caption: this compound's inhibitory role in IVT.

References

- 1. This compound | 13446-24-7 [chemicalbook.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. scbt.com [scbt.com]

- 4. merckindex.rsc.org [merckindex.rsc.org]

- 5. CAS 13446-24-7: this compound | CymitQuimica [cymitquimica.com]

- 6. This compound(Mg₂P₂O₇)——High-Purity Industrial & Specialty Grade Pyrophosphate_Inorganic salts_General chemicals_Product_Khonor Phosphate Chemicals [khonorphos.com]

- 7. 13446-24-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. This compound | CAS 10102-34-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. This compound Octahydrate (Mg2P2O7·8H2O): Structure and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. STUDY ON SYNTHESIS OF MAGNESIUM PHOSPHATE MATERIALS [jstage.jst.go.jp]

- 15. jstage.jst.go.jp [jstage.jst.go.jp]

- 16. This compound (10102-34-8) for sale [vulcanchem.com]

- 17. researchgate.net [researchgate.net]

- 18. dspace.mit.edu [dspace.mit.edu]

- 19. Effects of Magnesium, Pyrophosphate and Phosphonates on Pyrophosphorolytic Reaction of UDP-Glucose Pyrophosphorylase - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. The Role of Magnesium, Pyrophosphate, and Their Complexes as Substrates and Activators of the Vacuolar H+-Pumping Inorganic Pyrophosphatase (Studies Using Ligand Protection from Covalent Inhibitors) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The structure-forming role of this compound in the formation of DNA-containing microparticles during PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

Magnesium Pyrophosphate: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular weight and structural characteristics of magnesium pyrophosphate (Mg₂P₂O₇), a compound of significant interest in various biochemical and industrial applications. This document summarizes key quantitative data, outlines experimental methodologies for its characterization, and presents a visual representation of a typical experimental workflow.

Molecular and Structural Data

This compound is an inorganic compound composed of two magnesium ions (Mg²⁺) and a pyrophosphate anion (P₂O₇⁴⁻). It exists in both anhydrous and various hydrated forms, each with distinct physical and chemical properties.

Molecular Weight

The molecular weight of this compound is dependent on its hydration state. The anhydrous form has a well-established molecular weight, while the hydrated forms incorporate water molecules into their crystal structure, increasing their overall mass.

| Compound Form | Chemical Formula | Molecular Weight ( g/mol ) |

| Anhydrous | Mg₂P₂O₇ | 222.55[1][2][3][4][5][6][7][8][9] |

| Hexahydrate | Mg₂P₂O₇·6H₂O | ~330.4[1] |

| Octahydrate | Mg₂P₂O₇·8H₂O | Not explicitly stated, but calculable |

Note: A discrepancy exists in the literature for the hexahydrate form, with another source citing a molecular weight of 245.4073 g/mol [2].

Elemental Composition

The elemental composition of anhydrous this compound is as follows:

| Element | Symbol | Percentage by Mass |

| Magnesium | Mg | 21.84%[1][6][7] |

| Phosphorus | P | 27.84%[1][6][7] |

| Oxygen | O | 50.32%[1][6][7] |

Crystal Structure

This compound exhibits polymorphism, meaning it can exist in multiple crystalline forms. The anhydrous form is known to have a monoclinic crystal structure[1]. In addition to the anhydrous polymorphs (α, β, and γ phases), several hydrated forms have been identified, including a trihydrate, a 3.5-hydrate, a hexahydrate, and a recently characterized octahydrate[1][10][11][12][13].

The crystal structure of this compound octahydrate (Mg₂P₂O₇·8H₂O) has been elucidated in detail. It crystallizes in the monoclinic space group P2₁/c[10][12]. The magnesium ions are octahedrally coordinated with oxygen atoms from both the pyrophosphate groups and water molecules[10][12]. Specifically, one magnesium ion is coordinated to two pyrophosphate oxygens and four water molecules, while the other is coordinated to three pyrophosphate oxygens and three water molecules[10][12].

Table 1: Crystallographic Data for this compound Octahydrate (Mg₂P₂O₇·8H₂O) [10][12]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 14.3747(4) Å |

| b | 7.1390(2) Å |

| c | 12.7733(4) Å |

| β | 112.8100(11)° |

Experimental Protocols

The characterization of this compound's structure relies on a combination of synthesis and analytical techniques. The following outlines a general experimental approach for the synthesis and characterization of a hydrated form, specifically the octahydrate.

Synthesis of this compound Octahydrate

A common method for synthesizing hydrated this compound is through aqueous reactive crystallization[11][12].

Materials:

-

Magnesium chloride (MgCl₂)

-

Sodium pyrophosphate (Na₄P₂O₇)

-

Tris buffer

Procedure:

-

Prepare aqueous solutions of magnesium chloride and sodium pyrophosphate.

-

Mix the solutions in a Tris buffer at a controlled pH (e.g., pH 8)[11][12].

-

Allow the reaction to proceed to facilitate the nucleation and growth of this compound octahydrate crystals[11][12].

-

If nucleation of the desired octahydrate phase is rare, seeding with pre-existing crystals can be employed to reproducibly promote its formation[11][12].

-

Isolate the resulting crystals by filtration.

-

Wash the crystals with deionized water and dry under appropriate conditions.

Structural Characterization Techniques

A multi-technique approach is essential for a comprehensive structural elucidation of this compound.

-

Single-Crystal X-ray Diffraction (SC-XRD): This is the definitive method for determining the precise atomic arrangement within a crystal. A suitable single crystal is isolated and irradiated with X-rays. The resulting diffraction pattern is analyzed to determine the unit cell dimensions, space group, and atomic coordinates[10][12].

-

Powder X-ray Diffraction (PXRD): This technique is used to analyze the crystalline nature of a bulk sample. The diffraction pattern obtained from a powdered sample provides information about the phase purity and can be compared to known patterns to identify the crystalline form[11][12].

-

Vibrational Spectroscopy (FT-IR and Raman): Fourier-transform infrared (FT-IR) and Raman spectroscopy are used to probe the vibrational modes of the pyrophosphate and water molecules within the crystal lattice. The resulting spectra provide information about the chemical bonding and local symmetry of the molecular units[11][12].

-

Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to study the dehydration behavior of the hydrated forms. By monitoring the mass loss as a function of temperature, the number of water molecules in the crystal structure can be determined[11][12].

-

Microscopy (SEM/TEM): Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) are utilized to visualize the morphology and size of the crystals[11].

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound octahydrate.

Caption: Experimental workflow for the synthesis and characterization of this compound.

This in-depth guide provides a solid foundation for understanding the molecular weight and structural intricacies of this compound. The presented data and protocols are essential for researchers and professionals working with this compound in various scientific and developmental contexts.

References

- 1. This compound (10102-34-8) for sale [vulcanchem.com]

- 2. This compound | 13446-24-7 [chemicalbook.com]

- 3. Magnesium diphosphate (Mg2P2O7) | Mg2O7P2 | CID 122213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 13446-24-7: this compound | CymitQuimica [cymitquimica.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. merckindex.rsc.org [merckindex.rsc.org]

- 7. Mg2P2O7 - molar and relative molecular mass [your-online.ru]

- 8. This compound | Fisher Scientific [fishersci.ca]

- 9. webqc.org [webqc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. This compound Octahydrate (Mg2P2O7·8H2O): Structure and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Properties of Magnesium Pyrophosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium pyrophosphate (Mg₂P₂O₇) is an inorganic compound that has garnered significant interest across various scientific disciplines, including materials science, biochemistry, and pharmaceutical development. Its unique physicochemical properties, biocompatibility, and role in biological systems make it a versatile material with existing and potential applications ranging from biomaterials and drug delivery to its function as a key component in enzymatic reactions. This technical guide provides a comprehensive overview of the fundamental properties of this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is a white, crystalline powder that is insoluble in water but soluble in dilute mineral acids.[1][2][3][4][5][6][7] It exists in an anhydrous form as well as several hydrated forms, with the hexahydrate (Mg₂P₂O₇·6H₂O) and octahydrate (Mg₂P₂O₇·8H₂O) being common.[7] The properties of these forms differ, particularly in terms of density and thermal stability.

Table 1: General Properties of this compound

| Property | Value | Reference(s) |

| Anhydrous this compound (Mg₂P₂O₇) | ||

| Molecular Formula | Mg₂P₂O₇ | |

| Molecular Weight | 222.55 g/mol | [7] |

| Appearance | White powder | [7] |

| Crystal System | Monoclinic | [7] |

| Density | 2.56 g/cm³ (at 25 °C) | [5][6] |

| Melting Point | 1383 °C | [5] |

| Solubility in Water | Insoluble | [1][2][4][5] |

| Solubility in Acids | Soluble in dilute mineral acids | [1][2][4][5][6][7] |

| This compound Hexahydrate (Mg₂P₂O₇·6H₂O) | ||

| Molecular Formula | Mg₂P₂O₇·6H₂O | [7] |

| Molecular Weight | ~330.4 g/mol | [7] |

| Density | 1.71 g/cm³ | [7] |

Synthesis of this compound

This compound can be synthesized through several methods, with the precipitation method being common for producing hydrated forms. The anhydrous form is typically obtained by the thermal decomposition of magnesium hydrogen phosphate (B84403) or magnesium ammonium (B1175870) phosphate.

Synthesis Workflow by Precipitation

Caption: Workflow for the synthesis of this compound hydrate via the precipitation method.

Experimental Protocols

Synthesis by Precipitation (Hexahydrate)

This protocol outlines the steps for the laboratory synthesis of this compound hexahydrate.

Materials:

-

Magnesium chloride hexahydrate (MgCl₂·6H₂O)

-

Sodium pyrophosphate decahydrate (B1171855) (Na₄P₂O₇·10H₂O)

-

Deionized water

Procedure:

-

Prepare Reactant Solutions:

-

Prepare a 0.5 M solution of magnesium chloride by dissolving the appropriate amount of MgCl₂·6H₂O in deionized water.

-

Prepare a 0.25 M solution of sodium pyrophosphate by dissolving Na₄P₂O₇·10H₂O in deionized water.

-

-

Precipitation:

-

Slowly add the magnesium chloride solution to the sodium pyrophosphate solution with constant stirring. A white precipitate of this compound hexahydrate will form immediately.[8]

-

-

Aging:

-

Continue stirring the suspension for 1-2 hours at room temperature to allow for the complete precipitation and aging of the crystals.

-

-

Isolation and Washing:

-

Separate the precipitate from the solution by filtration or centrifugation.

-

Wash the precipitate several times with deionized water to remove any unreacted salts and byproducts.

-

Perform a final wash with ethanol to facilitate drying.

-

-

Drying:

-

Dry the washed precipitate in an oven at a low temperature (e.g., 60-80 °C) to obtain the this compound hexahydrate powder.

-

Characterization Techniques

Objective: To confirm the crystalline phase and purity of the synthesized this compound.

Procedure:

-

Sample Preparation: Finely grind the dried this compound powder using a mortar and pestle to ensure a homogenous sample with random crystal orientation.[9][10] Mount the powder onto a sample holder.[9][11]

-

Instrument Setup: Use a powder X-ray diffractometer with Cu Kα radiation. Set the voltage and current to the instrument's recommended values (e.g., 40 kV and 44 mA).[9]

-

Data Collection: Scan the sample over a 2θ range of 10-80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.[11]

-

Data Analysis: Compare the resulting diffraction pattern with standard diffraction patterns from a database (e.g., the ICDD PDF database) to identify the crystalline phases present.[11]

Objective: To identify the functional groups present in the this compound sample.

Procedure:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the finely ground sample (1-2 mg) with approximately 200 mg of dry KBr powder.[12] Press the mixture into a transparent pellet using a hydraulic press. Alternatively, use an ATR-FTIR accessory for direct analysis of the powder.[12]

-

Background Collection: Collect a background spectrum of the empty sample compartment or the clean ATR crystal.[13]

-

Sample Analysis: Place the KBr pellet or the powder on the ATR crystal and collect the sample spectrum.[14][15]

-

Data Collection: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).[13]

-

Data Analysis: Identify the characteristic absorption bands for the P-O and P-O-P vibrations of the pyrophosphate group.

Thermal Properties

The thermal stability of this compound is dependent on its hydration state. Hydrated forms lose water upon heating, eventually converting to the anhydrous form at higher temperatures. Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study these decomposition processes.

Table 2: Thermal Decomposition Data for this compound Hydrates

| Hydrate Form | Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Product | Reference(s) |

| Mg₂P₂O₇·6H₂O | Dehydration | 100 - 300 | ~32.7 (theoretical) | Mg₂P₂O₇ | [16] |

| Mg₂P₂O₇·xH₂O | Multi-step water loss | 100 - 400 | Varies | Intermediate hydrates, then Mg₂P₂O₇ | [17][18] |

| Mg(OH)Cl decomposition to MgO | Pyrolysis | Starts around 470 | - | MgO | [16] |

Note: Specific temperature ranges and mass losses can vary depending on the heating rate and atmospheric conditions.

Role in Drug Development

This compound is emerging as a promising material in drug development, particularly in the formulation of vaccines and drug delivery systems.

Vaccine Adjuvant

This compound nanoparticles have been shown to act as effective adjuvants, enhancing the immune response to vaccines.[19][20][21] The mechanism of action is thought to involve the formation of a depot at the injection site, leading to the slow release of the antigen and the recruitment of immune cells.[22] This sustained presentation of the antigen to the immune system can lead to a more robust and long-lasting immune response.[22][23]

Drug and Gene Delivery

The biocompatibility and degradability of magnesium phosphate-based materials make them suitable for drug and gene delivery applications.[17][24][25] Nanoparticles of magnesium phosphate can encapsulate therapeutic agents, protecting them from degradation and facilitating their delivery to target cells.[24][25] The slightly acidic environment of tumor tissues can trigger the dissolution of the magnesium phosphate carrier, leading to the controlled release of the encapsulated drug.

Role in Biological Systems

This compound plays a crucial role in various biochemical reactions. A notable example is its involvement in the enzymatic activity of UDP-glucose pyrophosphorylase (UGPase).

UDP-Glucose Pyrophosphorylase Pathway

UGPase catalyzes the reversible reaction between glucose-1-phosphate and UTP to form UDP-glucose and pyrophosphate.[2][5][10][12][21][26][27][28] Magnesium ions are essential for this reaction, where they form a complex with pyrophosphate (Mg₂P₂O₇).[5][12][27] This complexation is critical for the forward reaction to proceed, as the subsequent hydrolysis of pyrophosphate by pyrophosphatase drives the equilibrium towards the synthesis of UDP-glucose.[10]

Caption: The role of this compound in the UDP-glucose pyrophosphorylase enzymatic reaction.

Conclusion

This compound exhibits a range of fundamental properties that make it a compound of significant scientific and pharmaceutical interest. Its well-defined crystalline structures, thermal behavior, and solubility characteristics are key to its current and potential applications. For drug development professionals, its utility as a vaccine adjuvant and a component of drug delivery systems is particularly noteworthy. Further research into the controlled synthesis of this compound with specific particle sizes and morphologies will likely expand its applications in the pharmaceutical industry. For researchers and scientists, its role in fundamental biochemical pathways continues to be an area of active investigation. This guide provides a foundational understanding of this compound, intended to support and inspire further innovation in the field.

References

- 1. researchgate.net [researchgate.net]

- 2. Reactome | UTP + D-glucose 1-phosphate => pyrophosphate + UDP-glucose [reactome.org]

- 3. This compound CAS#: 13446-24-7 [m.chemicalbook.com]

- 4. mse.iastate.edu [mse.iastate.edu]

- 5. 13446-24-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound | 13446-24-7 [chemicalbook.com]

- 7. This compound (10102-34-8) for sale [vulcanchem.com]

- 8. Recent Advances in the Development of Drug Delivery Applications of Magnetic Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ywcmatsci.yale.edu [ywcmatsci.yale.edu]

- 10. UDP-Glucose Pyrophosporylase [clfs690.alivetek.org]

- 11. geoinfo.nmt.edu [geoinfo.nmt.edu]

- 12. Structural basis for the reaction mechanism of UDP-glucose pyrophosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. profandrewmills.com [profandrewmills.com]

- 14. cbic.yale.edu [cbic.yale.edu]

- 15. pharmapath.in [pharmapath.in]

- 16. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 17. researchgate.net [researchgate.net]

- 18. DOT Language | Graphviz [graphviz.org]

- 19. mcgill.ca [mcgill.ca]

- 20. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 21. DNA-encapsulated magnesium phosphate nanoparticles elicit both humoral and cellular immune responses in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Mechanisms of Action of Adjuvants [frontiersin.org]

- 23. Application of this compound-Based Sponge-Like Microparticles to Enhance the Delivery Efficiency and Adjuvant Effects of Polyriboinosinic-Polyribocytidylic Acid in Immune Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Magnesium phosphate nanoparticles can be efficiently used in vitro and in vivo as non-viral vectors for targeted gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. mse.washington.edu [mse.washington.edu]

- 27. youtube.com [youtube.com]

- 28. Frontiers | UDP-Sugar Producing Pyrophosphorylases: Distinct and Essential Enzymes With Overlapping Substrate Specificities, Providing de novo Precursors for Glycosylation Reactions [frontiersin.org]

An In-depth Technical Guide to Magnesium Pyrophosphate: Properties, Synthesis, and Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium pyrophosphate (Mg₂P₂O₇), an inorganic compound with the CAS number 13446-24-7, is emerging as a material of significant interest across various scientific disciplines, particularly in biomedical applications. Its excellent biocompatibility, biodegradability, and unique physicochemical properties make it a promising candidate for drug delivery systems, vaccine adjuvants, and as a component in bioceramics. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, detailed synthesis protocols, and its role in enzymatic reactions and immunology.

Chemical Identity and Synonyms

This compound is also known by several synonyms, which are important to recognize in scientific literature and commercial listings.

| Identifier | Value |

| CAS Number | 13446-24-7 |

| Molecular Formula | Mg₂O₇P₂ |

| Common Synonyms | Dimagnesium diphosphate, Magnesium diphosphate, Diphosphoric acid, magnesium salt (1:2) |

Physicochemical Properties

The utility of this compound in various applications is dictated by its physical and chemical characteristics. A summary of its key properties is presented below.

| Property | Value | Reference |

| Molecular Weight | 222.55 g/mol | N/A |

| Appearance | White crystalline powder | N/A |

| Melting Point | 1383 °C | N/A |

| Density | 2.56 g/cm³ | N/A |

| Solubility in Water | Insoluble | N/A |

| Solubility in Other Solvents | Soluble in dilute mineral acids | N/A |

Synthesis Methodologies

The synthesis of this compound can be achieved through various methods, each yielding materials with different characteristics suitable for specific applications.

Synthesis of this compound Nanoparticles via Microwave-Assisted Hydrothermal Method

This method allows for the rapid and facile synthesis of magnesium phosphate (B84403) hydrate (B1144303) nanosheets, which are promising for drug delivery applications.[1][2][3]

Experimental Protocol:

-

Precursor Preparation: Prepare aqueous solutions of magnesium chloride (MgCl₂) and sodium pyrophosphate (Na₄P₂O₇). The pH of the sodium pyrophosphate solution is adjusted to 10.

-

Reaction Mixture: Mix the precursor solutions under controlled conditions.

-

Microwave Irradiation: Place the reaction mixture in a microwave reactor and heat for a specified duration.

-

Purification: After the reaction, cool the mixture to room temperature. The resulting precipitate is separated by centrifugation.

-

Washing: Wash the product repeatedly with deionized water and ethanol (B145695) to remove any unreacted precursors or byproducts.

-

Drying: Dry the final product at 60°C for 24 hours.

-

Characterization: The morphology and crystal structure of the synthesized nanosheets can be characterized using Scanning Electron Microscopy (SEM) and X-ray Diffraction (XRD), respectively.

Synthesis of Drug-Loaded this compound Microparticles

This compound particles can be formulated to encapsulate therapeutic agents, such as nucleic acid-based adjuvants like polyriboinosinic-polyribocytidylic acid (polyI:C).[4]

Experimental Protocol:

-

Preparation of Solutions: Prepare aqueous solutions of magnesium chloride and sodium pyrophosphate. Prepare a separate solution of the drug to be encapsulated (e.g., polyI:C).

-

Loading Process: Add the drug solution to the sodium pyrophosphate solution.

-

Particle Formation: Add the magnesium chloride solution to the drug-pyrophosphate mixture to initiate the precipitation of drug-loaded this compound particles.

-

Purification: Centrifuge the suspension to collect the particles and wash them to remove any unloaded drug and residual reactants.

-

Characterization:

-

Morphology: Use Scanning Electron Microscopy (SEM) to observe the size and shape of the microparticles. Typically, they form sponge-like structures with a diameter of approximately 1 μm.[4]

-

Loading Efficiency: To determine the amount of encapsulated drug, disrupt the particles using a chelating agent like ethylenediaminetetraacetic acid (EDTA) and measure the concentration of the released drug using a suitable analytical method (e.g., UV-Vis spectrophotometry at 260 nm for nucleic acids).[4]

-

Role in Enzymatic Reactions

This compound plays a crucial role in various enzymatic reactions, often acting as the true substrate rather than free pyrophosphate.

The Mg²⁺ ion is essential for the activity of many enzymes that utilize pyrophosphate. For instance, in the reverse reaction of UDP-glucose pyrophosphorylase, the MgPPi complex is the actual substrate.[5][6] The magnesium ion helps to neutralize the negative charge of the pyrophosphate, facilitating its binding to the enzyme's active site.

Applications in Drug Development and Research

Biocompatibility and Biodegradability

Magnesium phosphate-based materials are generally considered biocompatible and biodegradable.[7] Studies have shown that they can support cell adhesion and proliferation. For instance, magnesium phosphate minerals like newberyite and cattiite have demonstrated biocompatibility with osteoblast cultures, inducing their adhesion and differentiation.[7] This makes them attractive candidates for bone regeneration and tissue engineering applications.

| Biocompatibility Parameter | Observation | Reference |

| Cell Viability (L929 fibroblasts) | Robust viability exceeding 80% threshold after 72 hours of exposure to a diluted extract of a magnesium alloy. | [8] |

| Osteoblast Differentiation | Magnesium phosphate minerals promote the expression of osteogenic markers like OCN and CollA1, comparable to calcium phosphate bioceramics. | [7] |

| Cell Adhesion | Magnesium phosphate hydrate nanosheets show an excellent ability to promote osteoblast MC-3T3 adhesion and spreading. | [1] |

Drug Delivery Vehicle

The porous structure and biocompatibility of this compound particles make them suitable for drug delivery. They can be loaded with various therapeutic agents, offering a platform for controlled release. For example, microwave-synthesized magnesium phosphate hydrate nanosheets have been investigated for loading and releasing the anticancer drug docetaxel.[1][3]

Vaccine Adjuvant

This compound microparticles have been shown to enhance the immune response to vaccine antigens.[4] They can act as a delivery system for adjuvants like polyI:C, a Toll-like receptor 3 (TLR3) agonist. The particles facilitate the uptake of the adjuvant by immune cells, such as macrophages and dendritic cells, leading to increased production of pro-inflammatory cytokines like TNF-α and enhanced antigen presentation.[4]

Conclusion

This compound is a versatile inorganic compound with significant potential in research and drug development. Its favorable biocompatibility, coupled with the ability to be synthesized in various forms such as nanoparticles and microparticles, makes it an attractive material for advanced biomedical applications. Further research into its mechanisms of action as a drug delivery vehicle and immune adjuvant will likely expand its utility in the development of novel therapeutics and vaccines.

References

- 1. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]

- 2. Microwave-assisted rapid synthesis of magnesium phosphate hydrate nanosheets and their application in drug delivery and protein adsorption - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Application of this compound-Based Sponge-Like Microparticles to Enhance the Delivery Efficiency and Adjuvant Effects of Polyriboinosinic-Polyribocytidylic Acid in Immune Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of Magnesium, Pyrophosphate and Phosphonates on Pyrophosphorolytic Reaction of UDP-Glucose Pyrophosphorylase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biocompatibility of magnesium phosphate minerals and their stability under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Pivotal Role of Magnesium Pyrophosphate in Enzymatic Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium pyrophosphate (Mg₂P₂O₇), a complex formed between a magnesium ion (Mg²⁺) and a pyrophosphate (PPi) molecule, plays a multifaceted and critical role in a vast array of enzymatic reactions essential for life. Its involvement extends from being a true substrate in key metabolic pathways to acting as a crucial cofactor and regulator of enzyme activity. This technical guide provides an in-depth exploration of the functions of this compound in enzymatic reactions, supported by quantitative data, detailed experimental protocols, and visual representations of relevant pathways. Understanding the intricate interactions between this compound and enzymes is paramount for researchers in biochemistry, molecular biology, and drug development, as it offers insights into cellular metabolism, signaling, and the design of novel therapeutic agents.

Core Functions of this compound in Enzymology

This compound's influence on enzymatic reactions can be categorized into several key roles:

-

As a True Substrate: In numerous enzymatic reactions, the actual substrate is not free pyrophosphate but rather the magnesium-pyrophosphate complex. Magnesium ions neutralize the negative charges on the pyrophosphate molecule, facilitating its binding to the enzyme's active site and subsequent catalysis. A prime example is the reverse reaction of UDP-glucose pyrophosphorylase, a key enzyme in carbohydrate metabolism, where MgPPi is the true substrate.[1][2]

-

As a Cofactor and Activator: Magnesium ions, often in complex with pyrophosphate or other nucleotides, are essential cofactors for a multitude of enzymes.[3] They participate directly in the catalytic mechanism, often by coordinating with the substrate and amino acid residues in the active site to stabilize transition states and facilitate bond cleavage or formation. For instance, DNA polymerases require magnesium ions to catalyze the nucleotidyl transfer reaction.[4]

-

As a Regulator of Enzyme Activity: The concentration of this compound, as well as the ratio of Mg²⁺ to PPi, can allosterically regulate enzyme activity. In some cases, free pyrophosphate can act as an inhibitor, while the magnesium-bound form is the active substrate. This interplay provides a mechanism for cellular control over metabolic pathways. For example, in the reverse reaction of UDP-glucose pyrophosphorylase, free PPi acts as an inhibitor.[1][2]

-

In Energy Metabolism: The hydrolysis of the phosphoanhydride bond in pyrophosphate releases a significant amount of free energy, which can be coupled to drive thermodynamically unfavorable reactions. Magnesium ions are crucial for the enzymatic hydrolysis of pyrophosphate by inorganic pyrophosphatases, a reaction that is vital for driving many biosynthetic processes, such as DNA and protein synthesis, to completion.

Quantitative Data on Enzyme-Magnesium Pyrophosphate Interactions

The following tables summarize key quantitative data for several enzymes where this compound plays a significant role.

| Enzyme | Organism | Substrate/Ligand | K_m (mM) | K_i (mM) | Notes |

| UDP-Glucose Pyrophosphorylase (UGPase) - Reverse Reaction | Barley | MgPPi | 0.06 | The MgPPi complex is the true substrate.[1][2] | |

| Free Mg²⁺ | 0.13 | Free magnesium is also required for activity.[1][2] | |||

| Free PPi | Acts as an inhibitor.[1][2] | ||||

| Fosetyl-Al (PPi analog) | 0.15 | A near-competitive inhibitor versus PPi.[1][2] | |||

| UDP-Glucose Pyrophosphorylase (UGPase) - Forward Reaction | Arabidopsis thaliana (UGPase-1) | UTP | 0.03 | Kinetic parameters for the synthesis of UDP-glucose.[5] | |

| Glucose-1-Phosphate | 0.14 | [5] | |||

| Arabidopsis thaliana (UGPase-2) | UTP | 0.07 | [5] | ||

| Glucose-1-Phosphate | 0.36 | [5] | |||

| Inorganic Pyrophosphatase (PPase) | Escherichia coli | MgPPi | µM range | The Km values for most pyrophosphatases with PPi as a substrate are in the micromolar range.[6] | |

| DNA Polymerase | Bacillus stearothermophilus | dTTP (with Mg²⁺) | 0.026 | Apparent dissociation constant (Kd,app) for the correct nucleotide.[4] | |

| dTTP (with Mn²⁺) | 0.015-0.028 | Different divalent cations can affect the kinetics.[4] | |||

| dTTP (with Co²⁺) | 0.015-0.028 | [4] | |||

| dTTP (with Cd²⁺) | 0.015-0.028 | [4] |

Key Signaling and Metabolic Pathways

The following diagrams illustrate the central role of magnesium and pyrophosphate in fundamental cellular processes.

Experimental Protocols

Detailed methodologies for studying the role of this compound in enzymatic reactions are crucial for obtaining reliable and reproducible data.

Protocol 1: Continuous Coupled Enzyme Assay for UDP-Glucose Pyrophosphorylase (UGPase) Activity (Pyrophosphorolysis Direction)

This assay measures the production of Glucose-1-Phosphate (G1P) from UDP-Glucose and pyrophosphate. The G1P is then converted to Glucose-6-Phosphate (G6P) by phosphoglucomutase, and the G6P is subsequently oxidized by glucose-6-phosphate dehydrogenase, which reduces NADP⁺ to NADPH. The increase in absorbance at 340 nm due to NADPH formation is monitored spectrophotometrically.[7]

Materials:

-

HEPES buffer (pH 7.5)

-

MgCl₂

-

UDP-Glucose

-

Sodium Pyrophosphate (Na₄P₂O₇)

-

Phosphoglucomutase (PGM)

-

Glucose-6-Phosphate Dehydrogenase (G6PDH)

-

NADP⁺

-

Purified UGPase enzyme

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare the reaction mixture (final concentrations):

-

50 mM HEPES buffer (pH 7.5)

-

5 mM MgCl₂ (or vary to determine Mg²⁺ dependence)

-

1 mM UDP-Glucose

-

1 mM Sodium Pyrophosphate (or vary to determine PPi dependence)

-

1 U/mL Phosphoglucomutase

-

1 U/mL Glucose-6-Phosphate Dehydrogenase

-

0.5 mM NADP⁺

-

-

Equilibrate the reaction mixture: Pipette the reaction mixture (without UGPase) into a cuvette and incubate at the desired temperature (e.g., 30°C) for 5 minutes to allow the temperature to equilibrate and to record any background reaction.

-

Initiate the reaction: Add a small, known amount of purified UGPase to the cuvette and mix gently.

-

Monitor the reaction: Immediately start monitoring the increase in absorbance at 340 nm over time. Record the absorbance at regular intervals (e.g., every 15-30 seconds) for 5-10 minutes.

-

Calculate the initial velocity: Determine the initial linear rate of the reaction (ΔA₃₄₀/min).

-

Calculate enzyme activity: Use the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of product formation (µmol/min). One unit of UGPase activity is defined as the amount of enzyme that produces 1 µmol of G1P per minute under the specified conditions.

Protocol 2: Malachite Green Colorimetric Assay for Inorganic Pyrophosphatase (PPase) Activity

This endpoint assay measures the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of pyrophosphate. The malachite green reagent forms a colored complex with free phosphate, which can be quantified spectrophotometrically.[8][9][10]

Materials:

-

Tris-HCl buffer (pH 7.5)

-

MgCl₂

-

Sodium Pyrophosphate (Na₄P₂O₇)

-

Purified Inorganic Pyrophosphatase

-

Malachite Green Reagent:

-

Solution A: 0.045% (w/v) Malachite green hydrochloride in water.

-

Solution B: 4.2% (w/v) Ammonium molybdate (B1676688) in 4 M HCl.

-

Working Reagent: Mix 3 parts of Solution A with 1 part of Solution B just before use.

-

-

Phosphate standard solution (e.g., KH₂PO₄)

-

Spectrophotometer or microplate reader capable of reading at ~620-660 nm.

Procedure:

-

Prepare a phosphate standard curve: Prepare a series of dilutions of the phosphate standard solution (e.g., 0 to 50 µM).

-

Set up the enzymatic reaction:

-

In a microcentrifuge tube or microplate well, prepare the reaction mixture (final concentrations):

-

50 mM Tris-HCl (pH 7.5)

-

2 mM MgCl₂

-

1 mM Sodium Pyrophosphate

-

-

Include a "no enzyme" control for each sample.

-

-

Initiate the reaction: Add a known amount of purified inorganic pyrophosphatase to the reaction mixture.

-

Incubate: Incubate the reaction at the desired temperature (e.g., 37°C) for a specific time (e.g., 10-30 minutes). Ensure the reaction is in the linear range.

-

Stop the reaction and develop color:

-

Stop the reaction by adding the Malachite Green Working Reagent. This will also initiate the color development.

-

Incubate at room temperature for 15-20 minutes to allow for full color development.

-

-

Measure absorbance: Measure the absorbance of the standards and samples at a wavelength between 620 nm and 660 nm.

-

Calculate phosphate concentration: Use the standard curve to determine the concentration of phosphate released in each sample.

-

Calculate enzyme activity: Calculate the amount of phosphate produced per unit time per amount of enzyme. One unit of PPase activity is typically defined as the amount of enzyme that liberates 1 µmol of inorganic phosphate from pyrophosphate per minute.

Protocol 3: Radiolabeled Assay for DNA Polymerase Activity

This highly sensitive assay measures the incorporation of a radiolabeled deoxynucleoside triphosphate (dNTP) into a growing DNA strand.

Materials:

-

Tris-HCl buffer (pH 7.5)

-

MgCl₂

-

Primer-template DNA substrate

-

A mixture of three unlabeled dNTPs (e.g., dATP, dGTP, dTTP)

-

One radiolabeled dNTP (e.g., [α-³²P]dCTP)

-

Purified DNA Polymerase

-

EDTA solution (to stop the reaction)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and scintillation counter

Procedure:

-

Prepare the reaction mixture:

-

In a microcentrifuge tube, combine on ice:

-

50 mM Tris-HCl (pH 7.5)

-

10 mM MgCl₂ (or vary to determine optimal concentration)

-

100 µg/mL Bovine Serum Albumin (BSA)

-

1 µM primer-template DNA

-

100 µM each of the three unlabeled dNTPs

-

10 µM of the radiolabeled dNTP (with a known specific activity)

-

-

-

Initiate the reaction: Add a known amount of purified DNA polymerase to the reaction mixture.

-

Incubate: Incubate the reaction at the optimal temperature for the polymerase (e.g., 37°C for E. coli DNA Polymerase I, 72°C for Taq polymerase) for a specific time.

-

Stop the reaction: Stop the reaction by adding an excess of cold EDTA solution.

-

Precipitate the DNA: Spot the reaction mixture onto a glass fiber filter. Precipitate the DNA by washing the filter several times with cold 10% TCA, followed by a wash with 70% ethanol.

-

Measure incorporated radioactivity: Dry the filter and place it in a scintillation vial with scintillation fluid. Measure the radioactivity using a scintillation counter.

-

Calculate polymerase activity: Based on the specific activity of the radiolabeled dNTP and the amount of radioactivity incorporated, calculate the amount of dNMP incorporated into the DNA per unit time per amount of enzyme.

Conclusion

This compound is not merely a simple salt but a dynamic and essential player in the intricate world of enzymatic reactions. Its roles as a true substrate, a critical cofactor, and a fine-tuner of enzyme activity underscore its central importance in cellular metabolism and signaling. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the multifaceted functions of this compound. A deeper understanding of these mechanisms will undoubtedly pave the way for advancements in various fields, from fundamental biochemistry to the development of novel therapeutic strategies targeting enzyme function.

References

- 1. Effects of Magnesium, Pyrophosphate and Phosphonates on Pyrophosphorolytic Reaction of UDP-Glucose Pyrophosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. What is the role of magnesium in cell metabolism? | AAT Bioquest [aatbio.com]

- 4. The effect of different divalent cations on the kinetics and fidelity of Bacillus stearothermophilus DNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular and kinetic characterization of two UDP-glucose pyrophosphorylases, products of distinct genes, from Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. utupub.fi [utupub.fi]

- 7. Investigation of the UDP-glucose dehydrogenase reaction for a coupled assay of UDP-glucose pyrophosphorylase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. eubopen.org [eubopen.org]

- 9. merckmillipore.com [merckmillipore.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystallization Behavior of Magnesium Pyrophosphate

For researchers, scientists, and drug development professionals, understanding and controlling crystallization is a critical aspect of their work. Magnesium pyrophosphate (Mg₂P₂O₇), an inorganic compound, presents unique crystallization challenges and opportunities across various scientific and industrial domains. This technical guide provides a comprehensive overview of the core principles governing this compound crystallization, supported by quantitative data, detailed experimental methodologies, and visual representations of key processes.

Fundamentals of this compound and its Crystallization

This compound is an inorganic salt that typically appears as a white, crystalline solid.[1] It is known for its low solubility in water but is soluble in dilute mineral acids.[2][3][4] The anhydrous form has a melting point of 1383°C and a density of 2.56 g/mL at 25°C.[2][4] It can also exist in a hydrated form, Mg₂P₂O₇·6H₂O.[4]

The crystallization of this compound from a solution is a thermodynamic process driven by supersaturation. This process can be broadly divided into two main stages: nucleation, the initial formation of stable crystal nuclei, and crystal growth, the subsequent increase in the size of these nuclei.

Quantitative Data on this compound Properties

The following table summarizes key quantitative data related to this compound, crucial for predicting and controlling its crystallization behavior.

| Property | Value | Conditions | Reference |

| Molecular Formula | Mg₂O₇P₂ | [1][2] | |

| Molecular Weight | 222.55 g/mol | [2] | |

| Melting Point | 1383 °C | Anhydrous | [2] |

| Density | 2.56 g/mL | 25 °C, Anhydrous | [2][4] |

| Water Solubility | Insoluble | [2][3][4] | |

| Acid Solubility | Soluble | Dilute mineral acids | [2][3][4] |

Factors Influencing this compound Crystallization

Several factors can significantly influence the nucleation and growth of this compound crystals. Understanding these factors is paramount for controlling the crystallization process.

-

Supersaturation: The primary driving force for crystallization. Higher supersaturation leads to a higher nucleation rate and faster crystal growth.

-

pH: The pH of the solution affects the equilibrium between different phosphate (B84403) species, thereby influencing the concentration of pyrophosphate ions available for crystallization.

-

Temperature: Temperature affects both the solubility of this compound and the kinetics of nucleation and growth.

-

Presence of Other Ions: Ions such as calcium can compete with magnesium or be incorporated into the crystal lattice, affecting crystal morphology and composition.[5][6]

-

Impurities and Additives: The presence of impurities or specifically added substances can either inhibit or promote crystallization by adsorbing onto the crystal surface.

The interplay of these factors determines the final crystal size, shape, and phase.

Experimental Protocols for Studying Crystallization

Investigating the crystallization behavior of this compound requires well-defined experimental protocols. Below are methodologies for key experiments.

Batch Crystallization Experiment

This protocol is designed to study the effect of various factors on the bulk crystallization of this compound.

Objective: To determine the effect of initial supersaturation and pH on the yield and morphology of this compound crystals.

Materials:

-

Magnesium chloride (MgCl₂) solution (e.g., 1 M)

-

Sodium pyrophosphate (Na₄P₂O₇) solution (e.g., 1 M)

-

Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

-

Deionized water

-

Beakers, magnetic stirrer, pH meter, filtration apparatus, drying oven

-

Scanning Electron Microscope (SEM) for morphology analysis

Procedure:

-

Prepare a series of supersaturated solutions by mixing varying concentrations of MgCl₂ and Na₄P₂O₇ solutions in beakers at a constant temperature.

-

Adjust the pH of each solution to the desired value using HCl or NaOH.

-

Stir the solutions at a constant rate for a defined period (e.g., 24 hours) to allow for crystallization to reach equilibrium.

-

Filter the resulting crystals using a filtration apparatus.

-

Wash the crystals with deionized water and then with ethanol (B145695) to remove any soluble impurities.

-

Dry the crystals in an oven at a specified temperature (e.g., 60°C).

-

Weigh the dried crystals to determine the yield.

-

Characterize the crystal morphology using SEM.

Crystal Growth Rate Measurement

This protocol focuses on quantifying the growth rate of individual this compound crystals.

Objective: To measure the crystal growth rate as a function of supersaturation.

Materials:

-

Seed crystals of this compound

-

Supersaturated solutions of this compound of known concentrations

-

A flow cell or a well-stirred vessel

-

Microscope with a camera and image analysis software

Procedure:

-

Introduce a known quantity of seed crystals into the flow cell or vessel containing the supersaturated solution.

-

Maintain a constant temperature and flow rate (in a flow cell) or stirring speed (in a vessel).

-

Capture images of the crystals at regular time intervals.

-

Measure the change in a characteristic dimension (e.g., length or width) of the crystals over time using image analysis software.

-

Calculate the growth rate from the slope of the plot of crystal size versus time.

-

Repeat the experiment for different levels of supersaturation.

Visualization of Key Processes

Visualizing the relationships and workflows involved in studying this compound crystallization can aid in understanding the complex interactions.

References

- 1. CAS 13446-24-7: this compound | CymitQuimica [cymitquimica.com]

- 2. 13446-24-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. This compound | 13446-24-7 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. The effect of calcium and magnesium ions on calcium pyrophosphate crystal formation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Decomposition of Magnesium Pyrophosphate and its Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal behavior of magnesium pyrophosphate (Mg₂P₂O₇), focusing on its formation from common hydrated precursors and its exceptional thermal stability. This document is intended for professionals in research, materials science, and drug development who require a detailed understanding of the thermal properties of this compound.

Introduction

This compound (Mg₂P₂O₇), also known as magnesium diphosphate, is an inorganic compound with high thermal stability. It is often the final product of the calcination of magnesium-containing phosphate (B84403) precipitates, such as magnesium ammonium (B1175870) phosphate hexahydrate (MgNH₄PO₄·6H₂O, struvite) and various hydrated forms of this compound. Understanding the thermal decomposition pathways of these precursors is crucial for applications ranging from gravimetric analysis to the synthesis of advanced materials. Anhydrous this compound is a white, crystalline solid insoluble in water but soluble in dilute mineral acids.

Thermal Decomposition Pathways of Precursors

The thermal decomposition of this compound is most accurately described as the decomposition of its hydrated precursors to form the stable, anhydrous compound.

2.1 Decomposition of Magnesium Ammonium Phosphate Hexahydrate (MgNH₄PO₄·6H₂O)

Magnesium ammonium phosphate hexahydrate (struvite) is a common precursor. Its thermal decomposition is a multi-stage process involving the loss of water and ammonia (B1221849).

The proposed decomposition steps are as follows:

-

Dehydration: Initial heating leads to the loss of water of crystallization.

-

Deammoniation and Condensation: Further heating causes the release of ammonia and the condensation of the resulting magnesium hydrogen phosphate (MgHPO₄) into this compound.

The overall reaction sequence can be summarized as:

-

MgNH₄PO₄·6H₂O → MgNH₄PO₄·H₂O + 5H₂O

-

MgNH₄PO₄·H₂O → MgHPO₄ + NH₃

-

2MgHPO₄ → Mg₂P₂O₇ + H₂O

Differential thermal analysis (DTA) of struvite shows endothermic peaks corresponding to these decomposition steps, followed by an exothermic peak which can be attributed to the crystallization of the final product.[1]

2.2 Decomposition of Hydrated this compound (Mg₂P₂O₇·xH₂O)

Hydrated forms of this compound also decompose in stages to yield the anhydrous form. For example, the thermal dehydration of Mg₂P₂O₇·6H₂O occurs in two main stages.[2]

-

Initial Dehydration: Loss of four water molecules to form the dihydrate.

-

Mg₂P₂O₇·6H₂O → Mg₂P₂O₇·2H₂O + 4H₂O

-

-

Final Dehydration and Crystallization: The dihydrate then loses the remaining two water molecules, forming an amorphous anhydrous this compound. Upon further heating, this amorphous product crystallizes into the stable α-Mg₂P₂O₇ form. This crystallization is an exothermic process.[2]

The diagram below illustrates the general pathway for the formation of anhydrous this compound from its hydrated precursor.

Thermal Stability of Anhydrous this compound

Anhydrous this compound is a highly stable compound. It is formed after calcination at high temperatures, often around 1100°C, for gravimetric analysis of magnesium.[1] Its melting point is reported to be between 1383°C and 1395°C, indicating its stability at elevated temperatures.[1][3]

Furthermore, anhydrous Mg₂P₂O₇ exhibits polymorphism. It undergoes a reversible solid-phase inversion from the low-temperature α-form to the high-temperature β-form at approximately 68°C.[1]

Quantitative Data

The following tables summarize the quantitative data from the thermal analysis of this compound precursors.

Table 1: Thermal Decomposition Stages of MgNH₄PO₄·6H₂O

| Temperature Range (°C) | Process | Mass Loss | DTA Peak Type |

| 50 - 150 | Loss of water of crystallization | Significant | Endothermic[1] |

| 200 - 400 | Deammoniation and further dehydration | Major | Endothermic[1] |

| 450 - 500 | Final water loss from condensation | Minor | Endothermic[1] |

| 650 - 700 | Crystallization of Mg₂P₂O₇ | None | Exothermic[1] |

Table 2: Thermal Dehydration of Mg₂P₂O₇·6H₂O

| Temperature Range (°C) | Process | Theoretical Mass Loss (%) | Observed Mass Loss (%) |

| 25 - 300 | Dehydration to Mg₂P₂O₇·2H₂O | 21.9 | ~22 |

| 300 - 600 | Dehydration to amorphous Mg₂P₂O₇ | 8.7 | ~9 |

| ~665 | Crystallization to α-Mg₂P₂O₇ | 0 | 0 |

(Data synthesized from descriptive accounts in the literature)

Experimental Protocols

The characterization of the thermal decomposition of this compound and its precursors typically involves thermogravimetric analysis (TGA), differential thermal analysis (DTA), and X-ray diffraction (XRD).

5.1 Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Objective: To determine the temperature and mass change associated with decomposition and phase transition events.

Instrumentation: A calibrated thermogravimetric analyzer, optionally with simultaneous DTA capabilities.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the sample (e.g., MgNH₄PO₄·6H₂O) into an inert sample pan (e.g., alumina (B75360) or platinum).

-

Atmosphere: Conduct the analysis under a controlled atmosphere, typically an inert gas like nitrogen or argon, at a constant flow rate (e.g., 50 mL/min).

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 30°C).

-

Ramp the temperature at a linear heating rate (e.g., 10°C/min) to a final temperature (e.g., 1200°C).

-

-

Data Analysis:

-

Record the sample mass as a function of temperature (TGA curve).

-

Record the temperature difference between the sample and a reference (DTA curve).

-

Analyze the TGA curve for mass loss steps and the DTA curve for endothermic or exothermic peaks.

-

5.2 High-Temperature X-ray Diffraction (HT-XRD)

Objective: To identify the crystalline phases present at different temperatures during the thermal decomposition process.

Instrumentation: An X-ray diffractometer equipped with a high-temperature furnace stage.

Methodology:

-

Sample Preparation: Prepare a powdered sample of the material.

-

Data Collection:

-

Obtain an initial XRD pattern at room temperature.

-

Heat the sample to a series of desired temperatures corresponding to the events observed in TGA/DTA.

-

At each temperature, allow the sample to equilibrate and then collect the XRD pattern.

-

-

Data Analysis:

-

Identify the crystalline phases present at each temperature by comparing the diffraction patterns to a database (e.g., ICDD).

-

The following diagram illustrates a typical experimental workflow for analyzing the thermal decomposition of a this compound precursor.

Conclusion

The term "thermal decomposition of this compound" primarily refers to the thermal degradation of its hydrated precursors, which results in the formation of the highly stable anhydrous Mg₂P₂O₇. This anhydrous form is thermally stable up to its melting point of around 1383-1395°C. The decomposition of precursors such as MgNH₄PO₄·6H₂O and Mg₂P₂O₇·6H₂O proceeds through well-defined stages of dehydration, deammoniation, and crystallization. A thorough understanding of these processes, characterized by techniques like TGA, DTA, and HT-XRD, is essential for the controlled synthesis and application of this compound in various scientific and industrial fields.

References

An In-depth Technical Guide on the Solubility of Magnesium Pyrophosphate in Water and Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of magnesium pyrophosphate (Mg₂P₂O₇) in aqueous and acidic environments. Due to its relevance in various biochemical processes and pharmaceutical formulations, a thorough understanding of its solubility is crucial. This document outlines the qualitative and theoretical quantitative aspects of its solubility, details experimental protocols for its precise measurement, and presents logical and experimental workflows.

Executive Summary

This compound is an inorganic compound known for its very low solubility in water but appreciable solubility in acidic solutions.[1][2][3][4][5][6] This property is critical in contexts ranging from its behavior in biological systems to its application in drug development. The dissolution in acidic media is not merely a physical process but involves chemical reactions, including the protonation and subsequent hydrolysis of the pyrophosphate anion. This guide provides the foundational knowledge and detailed methodologies required for researchers to accurately quantify the solubility of this compound under various conditions.

Solubility Profile of this compound

This compound exists in several forms, including an anhydrous form and various hydrated forms (e.g., dihydrate, trihydrate, hexahydrate, and octahydrate).[4][5] Generally, all forms are considered insoluble or sparingly soluble in water.[1][2][3][4][5][6]

Solubility in Water

The dissolution of this compound in water is an equilibrium process described by the following equation:

Mg₂P₂O₇(s) ⇌ 2Mg²⁺(aq) + P₂O₇⁴⁻(aq)

Solubility in Acids

This compound's solubility significantly increases in acidic solutions.[1][2][3][4][5][6] This is due to the protonation of the pyrophosphate anion (P₂O₇⁴⁻), which shifts the dissolution equilibrium to the right. The pyrophosphate ion is the conjugate base of the weak acid, pyrophosphoric acid (H₄P₂O₇). In the presence of a strong acid, such as HCl, the following reactions occur:

P₂O₇⁴⁻(aq) + H⁺(aq) ⇌ HP₂O₇³⁻(aq) HP₂O₇³⁻(aq) + H⁺(aq) ⇌ H₂P₂O₇²⁻(aq) H₂P₂O₇²⁻(aq) + H⁺(aq) ⇌ H₃P₂O₇⁻(aq) H₃P₂O₇⁻(aq) + H⁺(aq) ⇌ H₄P₂O₇(aq)

This consumption of the pyrophosphate anion in solution drives more of the solid this compound to dissolve.

Furthermore, in acidic conditions, the pyrophosphate ion can undergo hydrolysis to form orthophosphate ions (PO₄³⁻), further complicating the equilibrium.[7] The overall dissolution reaction in a strong acid (like HCl) can be summarized as:

Mg₂P₂O₇(s) + 4H⁺(aq) → 2Mg²⁺(aq) + H₄P₂O₇(aq)

With concentrated sulfuric acid, the reaction can proceed further, converting the pyrophosphate into orthophosphate.[8] With nitric acid, it liberates pyrophosphoric acid and forms magnesium nitrate.[8]

The following diagram illustrates the logical relationship of this compound dissolution in an acidic medium.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in water and various acids is not extensively reported in readily available literature. The following tables summarize the qualitative solubility and provide a template for recording experimentally determined quantitative values.

Table 1: Solubility of this compound in Water

| Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Ksp (Calculated) |

| 25 | Insoluble[1][2][3][4][5][6] | Data to be determined | Data to be determined |

| 50 | Data to be determined | Data to be determined | Data to be determined |

| 75 | Data to be determined | Data to be determined | Data to be determined |

Table 2: Solubility of this compound in Acidic Solutions at 25°C

| Acid | Concentration (mol/L) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| HCl | 0.1 | Soluble[1][2][3][4][5][6] | Data to be determined |

| 0.5 | Data to be determined | Data to be determined | |

| 1.0 | Data to be determined | Data to be determined | |

| H₂SO₄ | 0.1 | Soluble[8] | Data to be determined |

| 0.5 | Data to be determined | Data to be determined | |

| 1.0 | Data to be determined | Data to be determined | |

| HNO₃ | 0.1 | Soluble[8] | Data to be determined |

| 0.5 | Data to be determined | Data to be determined | |

| 1.0 | Data to be determined | Data to be determined | |

| CH₃COOH | 0.1 | Data to be determined | Data to be determined |

| 0.5 | Data to be determined | Data to be determined | |

| 1.0 | Data to be determined | Data to be determined |

Experimental Protocols for Solubility Determination

The following protocols describe the gravimetric and instrumental methods for the quantitative determination of this compound solubility.

General Experimental Workflow

The overall workflow for determining the solubility of this compound is depicted in the following diagram.

Protocol 1: Gravimetric Determination of Solubility in Water

This method is based on the principle of creating a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solid in a known volume of the solvent.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound powder to a known volume of deionized water in a sealed container.

-

Equilibration: Stir the suspension at a constant temperature (e.g., 25°C) for an extended period (e.g., 48-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle, then carefully filter the supernatant through a fine-pore filter paper or membrane filter to remove all undissolved solid. A centrifuge can be used prior to filtration to facilitate separation.

-

Sample Collection: Accurately measure a specific volume of the clear filtrate into a pre-weighed beaker.

-

Evaporation: Evaporate the water from the filtrate at a controlled temperature (e.g., 105°C) until a constant weight of the dried residue is achieved.

-

Calculation: The solubility is calculated from the mass of the residue and the volume of the filtrate used.

Protocol 2: Instrumental Analysis of Solubility in Acidic Solutions

This protocol involves determining the concentration of magnesium ions (Mg²⁺) or pyrophosphate ions (P₂O₇⁴⁻) in the saturated solution using instrumental techniques.

Methodology:

-

Preparation of Saturated Solution: Prepare saturated solutions of this compound in the desired acid (e.g., 0.1 M HCl, 0.5 M H₂SO₄) following the procedure in Protocol 1.

-

Equilibration and Phase Separation: Equilibrate and separate the solid and liquid phases as described in Protocol 1.

-

Sample Preparation for Analysis: Accurately dilute an aliquot of the clear filtrate to a concentration suitable for the chosen analytical method.

-

Analysis of Magnesium Ion Concentration via Atomic Absorption Spectroscopy (AAS):

-

Principle: AAS measures the absorption of light by free atoms in the gaseous state. The concentration of magnesium is proportional to the amount of light absorbed at a specific wavelength (285.2 nm).

-

Procedure:

-

Prepare a series of standard solutions of known Mg²⁺ concentrations.

-

Add a releasing agent, such as a lanthanum chloride solution, to both standards and samples to suppress interferences.

-

Aspirate the blank, standards, and samples into the flame of the AAS instrument.

-

Measure the absorbance of each solution and construct a calibration curve.

-

Determine the Mg²⁺ concentration in the sample from the calibration curve.

-

-

-

Analysis of Pyrophosphate Ion Concentration via Ion Chromatography (IC):

-

Principle: IC separates ions based on their affinity for an ion-exchange resin. The separated ions are detected by a conductivity detector.

-

Procedure:

-

Prepare standard solutions of known pyrophosphate concentration.

-

Configure the ion chromatograph with an appropriate anion-exchange column (e.g., IonPac AS11-HC) and a suitable eluent (e.g., a potassium hydroxide (B78521) gradient).[7]

-

Inject the blank, standards, and diluted samples into the IC system.

-

Identify and quantify the pyrophosphate peak based on its retention time and peak area compared to the standards.

-

-

-

Calculation of Solubility: Based on the stoichiometry of the dissolution reaction (Mg₂P₂O₇ → 2Mg²⁺ + P₂O₇⁴⁻), calculate the molar solubility of this compound from the determined concentration of either Mg²⁺ or P₂O₇⁴⁻. Convert the molar solubility to g/100 mL.

Conclusion

The solubility of this compound is a critical parameter for its application in scientific research and drug development. While it is established to be sparingly soluble in water and soluble in dilute mineral acids, this guide highlights the need for precise quantitative data. The provided experimental protocols offer robust methodologies for determining the solubility of this compound under various conditions, enabling researchers to generate the specific data required for their applications. The logical and workflow diagrams serve to clarify the underlying chemical processes and the experimental approach to studying them.

References

- 1. lcms.labrulez.com [lcms.labrulez.com]

- 2. echemi.com [echemi.com]

- 3. This compound | 13446-24-7 [chemicalbook.com]

- 4. This compound (10102-34-8) for sale [vulcanchem.com]

- 5. lookchem.com [lookchem.com]

- 6. 13446-24-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]